3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide

Catalog No.
S2723246
CAS No.
1706378-13-3
M.F
C12H16N2O3S
M. Wt
268.33
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxami...

CAS Number

1706378-13-3

Product Name

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide

IUPAC Name

3-methylsulfonyl-N-phenylpyrrolidine-1-carboxamide

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33

InChI

InChI=1S/C12H16N2O3S/c1-18(16,17)11-7-8-14(9-11)12(15)13-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,13,15)

InChI Key

YRIGCYAVMPBBCQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CCN(C1)C(=O)NC2=CC=CC=C2

solubility

not available

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring, a carboxamide group, and a methylsulfonyl moiety attached to a phenyl group. This compound falls under the category of pyrrolidine derivatives and is notable for its potential biological activities and applications in medicinal chemistry.

There is no known mechanism of action described for 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide in scientific research.

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and lab coat.
  • Work in a well-ventilated area.
  • Consult with a safety data sheet (SDS) for similar compounds if available.

Synthesis and Characterization:

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide is a heterocyclic compound containing a pyrrolidine ring and a carboxamide group. While its specific applications in scientific research are limited, studies have been conducted on its synthesis and characterization. Researchers have employed various methods for its synthesis, including multicomponent reactions and cyclization processes. [, ]

Potential Applications:

Due to the presence of the functional groups within the molecule, 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide possesses potential for various applications, although its specific use in established scientific research is currently scarce.

  • Medicinal Chemistry: The presence of the pyrrolidine ring and the carboxamide group suggests potential for exploring this compound's biological activity. However, no documented research exists on its biological properties or potential as a drug candidate.
  • Material Science: The molecule's structure could potentially lend itself to applications in material science, such as the development of new functional materials. However, further research is needed to explore this possibility.
, including:

  • Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
  • Reduction: The carboxamide group can be reduced to form amine derivatives.
  • Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Electrophiles like alkyl halides or acyl chlorides can be employed in the presence of a base.

Major Products Formed

  • Oxidation: Sulfone derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Various substituted pyrrolidine derivatives.

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide exhibits significant biological activity. It has been investigated for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs. The compound's mechanism of action involves interaction with specific molecular targets, leading to modulation of biological pathways such as enzyme inhibition and receptor binding. This interaction may enhance its therapeutic potential in various medical applications.

The synthesis of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide typically involves several steps:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino acids or their derivatives.
  • Introduction of the Methylsulfonyl Group: This is generally accomplished via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
  • Addition of the Phenyl Group: The phenyl moiety is introduced through nucleophilic substitution or coupling reactions.

Industrial production methods may scale these processes, utilizing catalysts and optimized conditions to enhance yield and purity.

3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide finds applications in various fields:

  • Medicinal Chemistry: It is explored for potential use in developing new analgesics and anti-inflammatory agents.
  • Materials Science: The compound serves as a building block for synthesizing novel polymers with unique properties.
  • Biological Studies: It is utilized in research related to enzyme inhibition and protein-ligand interactions.

Studies on 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide have focused on its interactions with enzymes and receptors. These interactions are crucial for understanding its biological activity and therapeutic potential. For instance, the compound may inhibit certain enzymes involved in inflammatory pathways, providing insights into its role as an anti-inflammatory agent.

Several compounds share structural similarities with 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide, including:

  • 3-(methylsulfonyl)-N-(p-tolyl)pyrrolidine-1-carboxamide
    • Contains a p-tolyl group instead of a phenyl group, which may influence its biological properties.
  • N-cyclohexyl-3-(methylsulfonyl)pyrrolidine-1-carboxamide
    • Features a cyclohexyl group, affecting steric properties and potentially altering biological activity.

Unique Characteristics

The uniqueness of 3-(methylsulfonyl)-N-phenylpyrrolidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds. Its dual functionality as both an analgesic and anti-inflammatory agent makes it particularly valuable in medicinal chemistry research.

XLogP3

0.7

Dates

Last modified: 08-16-2023

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